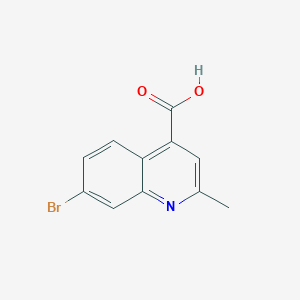
7-Bromo-2-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code: 7-bromo-2-methyl-4-quinolinecarboxylic acid, 1S/C11H8BrNO2/c1-6-4-9 (11 (14)15)8-3-2-7 (12)5-10 (8)13-6/h2-5H,1H3, (H,14,15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.09 . It is a powder at room temperature . The melting point is between 296-298 degrees .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group in Photochemistry
7-Bromo-2-methylquinoline-4-carboxylic acid derivatives have been studied for their application as photolabile protecting groups. For example, 8-bromo-7-hydroxyquinoline (BHQ) has been synthesized and demonstrated high efficiency in photochemistry. It shows greater single-photon quantum efficiency compared to other compounds and is sensitive to multiphoton-induced photolysis, making it useful for in vivo applications. Its properties, like increased solubility and low fluorescence, make it an effective caging group for biological messengers (Fedoryak & Dore, 2002).
SPECT Tracer for NMDA Receptor Studies
Compounds derived from this compound, such as [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, have been synthesized for potential use as SPECT tracers. These tracers are designed for studying the N-methyl-D-aspartate receptor in the human brain. The synthesis involves non-isotopic nucleophilic halogen exchange, starting from related quinoline carboxylic acids, and offers high radiochemical yield and purity (Dumont & Slegers, 1996).
Fluorescent Brightening Agents
The synthesis of 2-Aryl-6-substituted quinolines, including derivatives of this compound, has been explored for their potential use as fluorescent brightening agents. These compounds, when treated with various reagents, yield derivatives that may be used for brightening purposes (Rangnekar & Shenoy, 1987).
Iron-Catalyzed Ortho-Alkylation
Compounds related to this compound, such as 8-aminoquinoline-based aryl carboxamides, have been used to achieve direct ortho-alkylation in the presence of an iron source. This process is highly efficient, providing high yields and regioselectivity. It is applicable to various reactions, including benzylation and alkylation with unactivated secondary bromides and iodides (Fruchey, Monks, & Cook, 2014).
Excited-State Intramolecular Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid, a derivative of this compound, undergoes excited-state intramolecular double proton transfer (ESIDPT). This reaction results in quinolinone-like tautomer emission, demonstrating its potential in intramolecular proton relay systems (Tang et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoline is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .
Result of Action
Synthetic 2-arylaminoquinoline-4-carboxylic acids have been found to have anti-inflammatory activity , suggesting that 7-Bromo-2-methylquinoline-4-carboxylic acid may have similar effects.
Action Environment
It is known that the compound is a solid at room temperature , which may influence its stability and efficacy.
Eigenschaften
IUPAC Name |
7-bromo-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSVETPERRNKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)
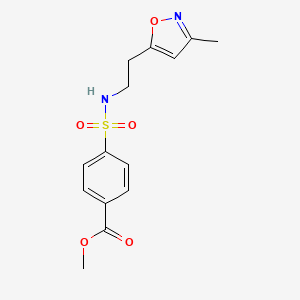
![1-(4-chloro-3-methylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904484.png)

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2904489.png)
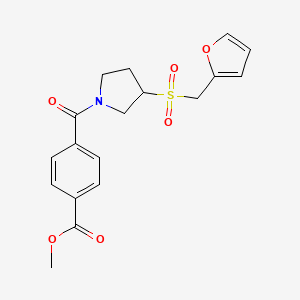

![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)
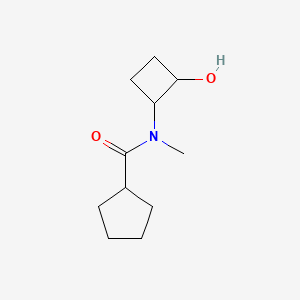
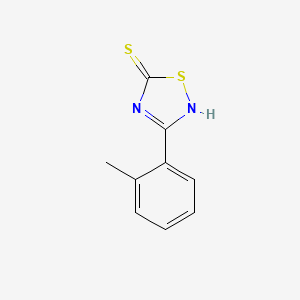
![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)
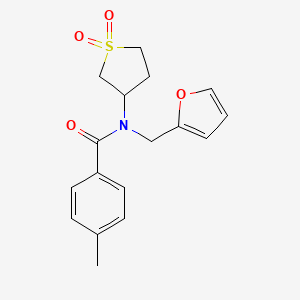
![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)
